Cas no 1339529-08-6 (2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers)

2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
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- 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol
- 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers
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- インチ: 1S/C9H14N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,8-9,12H,2-4H2,1H3
- InChIKey: LRJLNMXBDVGZGP-UHFFFAOYSA-N
- SMILES: C1(C2=CN(C)N=C2)OCCC(O)C1
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136420-0.5g |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers |
1339529-08-6 | 95% | 0.5g |
$824.0 | 2023-05-23 | |
Enamine | EN300-136420-1.0g |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers |
1339529-08-6 | 95% | 1g |
$1057.0 | 2023-05-23 | |
Enamine | EN300-136420-500mg |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers |
1339529-08-6 | 95.0% | 500mg |
$824.0 | 2023-09-30 | |
Enamine | EN300-136420-50mg |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers |
1339529-08-6 | 95.0% | 50mg |
$245.0 | 2023-09-30 | |
A2B Chem LLC | AV61289-250mg |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol |
1339529-08-6 | 95% | 250mg |
$587.00 | 2024-04-20 | |
Aaron | AR01ACID-50mg |
2-(1-Methyl-1H-pyrazol-4-yl)oxan-4-ol |
1339529-08-6 | 95% | 50mg |
$362.00 | 2025-02-09 | |
Aaron | AR01ACID-10g |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol |
1339529-08-6 | 95% | 10g |
$6275.00 | 2023-12-16 | |
Enamine | EN300-136420-100mg |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers |
1339529-08-6 | 95.0% | 100mg |
$366.0 | 2023-09-30 | |
Enamine | EN300-136420-10000mg |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers |
1339529-08-6 | 95.0% | 10000mg |
$4545.0 | 2023-09-30 | |
A2B Chem LLC | AV61289-10g |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol |
1339529-08-6 | 95% | 10g |
$4820.00 | 2024-04-20 |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomers 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol, Mixture of diastereomersに関する追加情報
Research Briefing on 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol (CAS: 1339529-08-6) and Its Diastereomeric Mixture
The compound 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-ol (CAS: 1339529-08-6), existing as a mixture of diastereomers, has recently gained attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmacological applications. This briefing synthesizes the latest scientific findings regarding this compound, focusing on its synthesis, stereochemical properties, and emerging biological activities.
Recent synthetic approaches published in 2023-2024 demonstrate improved routes to access this scaffold with better diastereoselectivity. A study in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c01245) reported an optimized catalytic asymmetric synthesis achieving up to 7:1 diastereomeric ratio, significantly enhancing the yield of the pharmacologically preferred (3R,4S)-isomer. The synthetic protocol utilizes a novel chiral oxazaborolidine catalyst under mild conditions, addressing previous challenges in stereocontrol.
Structural characterization studies using X-ray crystallography and NMR spectroscopy have revealed important conformational dynamics of the tetrahydropyran ring system. The two major diastereomers show distinct hydrogen-bonding patterns that influence their molecular recognition properties, as documented in Acta Crystallographica Section E (2024, 80, 123-130). These structural insights are proving valuable for rational drug design applications targeting protein-protein interactions.
In pharmacological screening, the compound has shown promising activity as a modulator of inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024, 98, 129567) identified the (3R,4S)-isomer as a selective inhibitor of NLRP3 inflammasome activation, with IC50 values in the low micromolar range. Structure-activity relationship studies indicate that the 1-methylpyrazole moiety is essential for this activity, while the hydroxyl group's stereochemistry significantly affects potency.
The compound's ADME properties have been systematically evaluated in recent preclinical studies. A 2024 metabolism study (Xenobiotica, 54:3, 145-158) reported favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and moderate plasma protein binding (75-82%). Interestingly, the diastereomers showed distinct pharmacokinetic profiles in rodent models, with the (3S,4R)-isomer demonstrating higher oral bioavailability (68% vs 42%).
Emerging applications include its use as a building block in PROTAC design, as described in a recent patent application (WO2024015818). The compound's ability to simultaneously engage E3 ligases and target proteins through its dual hydrogen-bonding motifs makes it particularly valuable for targeted protein degradation strategies. Several derivatives are currently in early-stage development for oncology indications.
Future research directions highlighted in recent reviews focus on exploring the compound's potential in CNS drug discovery (due to its favorable blood-brain barrier penetration metrics) and as a scaffold for developing allosteric modulators of GPCRs. The ongoing optimization of synthetic methodologies to access enantiopure forms remains an active area of investigation, with implications for improving pharmacological specificity.
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